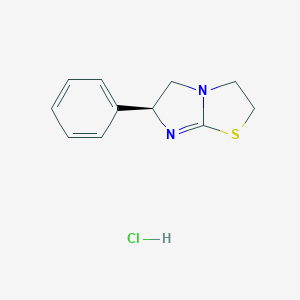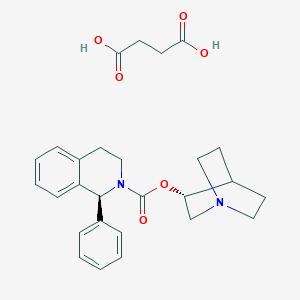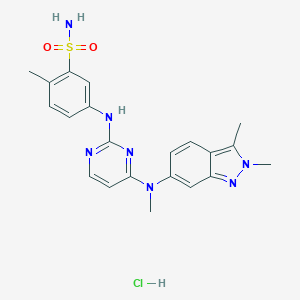
Sulconazol nitrato
Descripción general
Descripción
El nitrato de sulconazol es un medicamento antifúngico que pertenece a la clase de los imidazoles. Se utiliza principalmente para el tratamiento de diversas infecciones fúngicas, incluidas la tiña inguinal, la tiña corporal y la pitiriasis versicolor . El compuesto está disponible en formulaciones tópicas, como cremas y soluciones, lo que lo hace eficaz para las infecciones fúngicas superficiales .
Aplicaciones Científicas De Investigación
El nitrato de sulconazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran derivados de imidazol y su reactividad.
Biología: Se investiga por sus propiedades antifúngicas y sus efectos sobre las membranas celulares fúngicas.
Medicina: Ampliamente utilizado en el tratamiento de infecciones fúngicas superficiales.
Industria: Utilizado en la formulación de productos antifúngicos tópicos, incluidas cremas y geles.
Mecanismo De Acción
El nitrato de sulconazol ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas. Esta inhibición interrumpe la estructura de la membrana, lo que lleva a un aumento de la permeabilidad y, en última instancia, causa la muerte celular. El compuesto se dirige a la enzima lanosterol 14α-desmetilasa, que es crucial para la síntesis de ergosterol .
Análisis Bioquímico
Biochemical Properties
Sulconazole nitrate interacts with various enzymes and proteins to exert its antifungal effects. It inhibits the growth of dermatophytes, yeasts, and other filamentous and dimorphic fungi . The relative inhibition factor (RIF), a measurement representing a fixed portion of the antifungal dose-response curve, can be determined to measure the inhibitory activity of antifungal drugs .
Cellular Effects
Sulconazole nitrate has a broad spectrum of anticancer effects. It not only inhibits the proliferation but also inhibits the migration of esophageal cancer cells . Sulconazole nitrate induces PANoptosis, which is a combination of cell apoptosis, pyroptosis, necroptosis, and ferroptosis, in esophageal cancer cells .
Molecular Mechanism
Sulconazole nitrate exerts its effects at the molecular level by triggering oxidative stress and inhibiting glycolysis via downregulating HKs and inhibiting the PI3K/AKT, MEK/ERK, STAT3 pathways . It appears to exert antifungal activity through effects which destroy the capacity of the fungal cell membrane to maintain the intracellular environment .
Temporal Effects in Laboratory Settings
After cutaneous application of radioactive solutions of Sulconazole nitrate in the hairless rat, the total absorption of the substance by the skin, estimated from the sum of the cumulative urinary and fecal excretions over 96 h, was 2.4% of the dose administered .
Dosage Effects in Animal Models
The effects of Sulconazole nitrate vary with different dosages in animal models. About 12% of a topically administered (forearm) dose of Sulconazole nitrate 1% cream was estimated to be percutaneously absorbed in humans .
Metabolic Pathways
Sulconazole nitrate is involved in various metabolic pathways. It triggers mitochondrial oxidative stress and inhibits glycolysis .
Transport and Distribution
Sulconazole nitrate is transported and distributed within cells and tissues. Systemically absorbed drug is excreted in urine (6.7%) and feces (2%) .
Subcellular Localization
It is known that Sulconazole nitrate has a high affinity for the stratum corneum, where it remains present in large quantities for more than 48 hours .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación del nitrato de sulconazol implica varios pasos. La síntesis comienza con alfa-(2,4-diclorofenil)-1H-imidazol-1-etanol, que reacciona con cloruro de sulfonilo o anhídrido sulfónico para formar imidazol etanol sulfonato. Este intermedio luego se hace reaccionar con p-clorobencil mercaptano o su derivado en condiciones alcalinas para producir sulconazol. Finalmente, el sulconazol se salifica con ácido nítrico para obtener nitrato de sulconazol .
Métodos de Producción Industrial
La producción industrial del nitrato de sulconazol sigue la misma ruta sintética pero se optimiza para la producción a gran escala. El proceso involucra materias primas simples y fácilmente obtenibles, condiciones de reacción suaves y un alto rendimiento y pureza del producto, lo que lo hace adecuado para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El nitrato de sulconazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el nitrato de sulconazol en su sulfuro correspondiente.
Sustitución: El anillo imidazol en el nitrato de sulconazol puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Productos Mayores
Oxidación: Sulfoxidos y sulfones.
Reducción: Sulfuros.
Sustitución: Varios derivados de imidazol sustituidos.
Comparación Con Compuestos Similares
El nitrato de sulconazol se compara con otros antifúngicos imidazólicos como:
- Ketoconazol
- Clotrimazol
- Miconazol
Singularidad
El nitrato de sulconazol es único debido a su actividad antifúngica de amplio espectro y su efectividad en el tratamiento de una variedad de infecciones fúngicas superficiales. También exhibe un fuerte efecto antialimentario sobre los insectos que digieren la queratina, lo que no se observa comúnmente en otros antifúngicos imidazólicos .
Compuestos Similares
- Ketoconazol : Otro antifúngico imidazólico utilizado para infecciones fúngicas sistémicas y tópicas.
- Clotrimazol : Se utiliza comúnmente para el tratamiento tópico de infecciones fúngicas.
- Miconazol : Se utiliza para infecciones fúngicas tanto tópicas como sistémicas .
El nitrato de sulconazol destaca por sus aplicaciones específicas y su eficacia en el tratamiento de una amplia gama de infecciones fúngicas.
Propiedades
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGMGQUHDNAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045490 | |
| Record name | Sulconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61318-91-0 | |
| Record name | Sulconazole nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulconazole nitrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulconazole nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULCONAZOLE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T89100D5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sulconazole nitrate exert its antifungal activity?
A1: Sulconazole nitrate disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component. [] This inhibition arises from sulconazole nitrate's interference with fungal cytochrome P-450 sterol C-14 alpha-demethylation, leading to the accumulation of 14 alpha-methyl sterols. [] This disruption in ergosterol synthesis compromises cell membrane permeability and ultimately hinders cell wall synthesis, resulting in fungal cell death. [] Additionally, studies indicate that sulconazole nitrate might interfere with the autolytic degradation of fungal DNA and RNA. []
Q2: Against which fungi is sulconazole nitrate most effective?
A2: Sulconazole nitrate demonstrates a broad spectrum of antifungal activity. It exhibits potent activity against various fungal species, including dermatophytes, Candida species, and other fungi responsible for skin infections. [, , ] In vitro studies showed particularly strong inhibitory effects on Cryptococcus species, dermatophytes, dematiaceous fungi, and dimorphic fungi. [] It is noteworthy that its efficacy can vary depending on the fungal species and strain. [, ]
Q3: What evidence supports the efficacy of sulconazole nitrate in treating dermatophytoses?
A3: Numerous clinical studies have investigated the efficacy of sulconazole nitrate in treating various dermatophytoses, such as tinea pedis (athlete's foot), tinea cruris, and tinea corporis. [, , , , , , ] These studies, often designed as double-blind, randomized controlled trials, compared sulconazole nitrate to placebo or other antifungal agents like clotrimazole and miconazole. [, , , , , , ] Results consistently demonstrate the effectiveness of sulconazole nitrate in achieving both clinical and mycological cure in a significant proportion of patients. [, , , , , , ]
Q4: What is the molecular formula and weight of sulconazole nitrate?
A4: The molecular formula of sulconazole nitrate is C18H16Cl3N3O3S, and its molecular weight is 460.76 g/mol. []
Q5: Can you elaborate on the structural features of sulconazole nitrate based on its crystal structure?
A5: Crystallographic studies reveal that sulconazole nitrate crystallizes in the monoclinic space group C2/c. [] The molecule features three distinct rings: a 2,4-dichlorophenyl ring (A), a p-chlorophenyl ring (B), and an imidazole ring (C). [] Rings A and B are almost planar, exhibiting a dihedral angle of 17.3°, while ring C is nearly perpendicular to both A and B, with dihedral angles of 110.8° and 96.1°, respectively. []
Q6: What is known about the stability of sulconazole nitrate in topical formulations?
A6: The stability of sulconazole nitrate in topical formulations is a crucial factor influencing its efficacy. Research has focused on understanding and improving its stability under various conditions. [, ] For instance, the incorporation of specific excipients, like methyl β-cyclodextrin, has been explored to enhance the stability of sulconazole nitrate in topical powders. []
Q7: What is the percutaneous absorption rate of sulconazole nitrate in humans?
A7: Studies using radiolabeled sulconazole nitrate cream applied to human skin estimated a percutaneous absorption rate of 8.7% to 11.3% of the applied dose. [] This absorption rate is notably higher than previously reported for other imidazole antifungal drugs. []
Q8: How is sulconazole nitrate analyzed in biological samples like plasma?
A8: A sensitive and specific reversed-phase high-pressure liquid chromatography (HPLC) method has been developed for quantifying sulconazole nitrate in plasma. [] This method involves extracting the compound from plasma, followed by HPLC separation and detection using a variable-wavelength detector at 229 nm. [] This method allows for the accurate measurement of sulconazole nitrate concentrations in plasma, even at low levels. []
Q9: What are some potential areas for future research on sulconazole nitrate?
A9: Future research on sulconazole nitrate could explore several avenues:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















